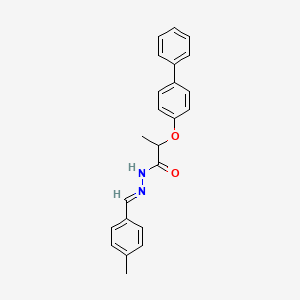
2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-methylbenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide is an organic compound that features a biphenyl group linked to a propanohydrazide moiety through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide typically involves the following steps:
-
Formation of the Biphenyl Ether: : The initial step involves the formation of the biphenyl ether. This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.
-
Hydrazide Formation: : The biphenyl ether is then reacted with propanohydrazide in the presence of a base such as potassium carbonate (K2CO3) to form the hydrazide intermediate.
-
Schiff Base Formation: : Finally, the hydrazide intermediate is condensed with 4-methylbenzaldehyde in ethanol under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding amine and aldehyde.
Substitution: The biphenyl ether linkage can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: Amine and aldehyde derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide can be used as a building block for more complex molecules
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The biphenyl and hydrazide moieties are known to be present in various bioactive compounds, suggesting potential medicinal applications.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the biphenyl structure’s rigidity and stability.
Mécanisme D'action
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylbenzylidene)propanohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The biphenyl group could facilitate binding to hydrophobic pockets, while the hydrazide moiety could form hydrogen bonds or coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)-N’-(benzylidene)propanohydrazide: Similar structure but lacks the methyl group on the benzylidene moiety.
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)propanohydrazide: Contains a chlorine atom instead of a methyl group on the benzylidene moiety.
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-nitrobenzylidene)propanohydrazide: Contains a nitro group instead of a methyl group on the benzylidene moiety.
Uniqueness
The presence of the 4-methyl group on the benzylidene moiety can influence the compound’s reactivity and interactions. This methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds, potentially leading to unique properties and applications.
Propriétés
Numéro CAS |
303085-97-4 |
|---|---|
Formule moléculaire |
C23H22N2O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-8-10-19(11-9-17)16-24-25-23(26)18(2)27-22-14-12-21(13-15-22)20-6-4-3-5-7-20/h3-16,18H,1-2H3,(H,25,26)/b24-16+ |
Clé InChI |
OWYXMEIMEBSUTK-LFVJCYFKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)

![ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11992506.png)

![ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B11992523.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B11992529.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992537.png)
![4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11992542.png)

![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)

![4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B11992569.png)
![3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992581.png)
